1,7-Dithia-s-indacene-4,8-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dithia-s-indacene-4,8-dione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,6-dibromobenzene-1,4-dione with sodium sulfide in a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,7-Dithia-s-indacene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone functionality to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .
Scientific Research Applications
1,7-Dithia-s-indacene-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,7-Dithia-s-indacene-4,8-dione involves its interaction with specific molecular targets and pathways. For example, its diketone functionality allows it to participate in redox reactions, which can modulate biological processes. The sulfur atoms in its structure can also interact with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzodithiophene: Similar in structure but lacks the diketone functionality.
Thieno[3,2-b]thiophene: Contains a similar sulfur-containing ring system but differs in the arrangement of atoms.
Dithieno[3,2-b2’,3’-d]thiophene: Another sulfur-containing heterocycle with different electronic properties.
Uniqueness
1,7-Dithia-s-indacene-4,8-dione is unique due to its combination of sulfur atoms and diketone functionality, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
33527-21-8 |
---|---|
Molecular Formula |
C10H4O2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
thieno[3,2-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4H |
InChI Key |
NIJSWSKJHMSEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C(C2=O)SC=C3 |
Origin of Product |
United States |
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